molecular formula C14H20N2O3S B2933148 1-(4-METHOXYPHENYL)-3-[(3-METHOXYTHIOLAN-3-YL)METHYL]UREA CAS No. 1448043-44-4

1-(4-METHOXYPHENYL)-3-[(3-METHOXYTHIOLAN-3-YL)METHYL]UREA

Cat. No.: B2933148
CAS No.: 1448043-44-4
M. Wt: 296.39
InChI Key: HUAALBFPKDYRGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Methoxyphenyl)-3-[(3-methoxythiolan-3-yl)methyl]urea is a urea derivative featuring a 4-methoxyphenyl group and a 3-methoxythiolan-3-ylmethyl substituent.

Properties

IUPAC Name

1-(4-methoxyphenyl)-3-[(3-methoxythiolan-3-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3S/c1-18-12-5-3-11(4-6-12)16-13(17)15-9-14(19-2)7-8-20-10-14/h3-6H,7-10H2,1-2H3,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUAALBFPKDYRGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)NCC2(CCSC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-Methoxyphenyl)-3-[(3-methoxythiolan-3-yl)methyl]urea is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound, drawing from diverse research findings.

Synthesis

The synthesis of this compound typically involves a multi-step process that includes the formation of key intermediates. For instance, the initial step might involve the reaction between a substituted thiol and an appropriate urea derivative under controlled conditions to yield the target compound with high purity and yield. The synthetic pathway can be summarized as follows:

  • Formation of Thiol Intermediate : The thiol component is synthesized using a mild heating method with potassium hydroxide.
  • Alkylation Reaction : The thiol reacts with a chloro-substituted urea derivative, leading to the formation of the desired urea compound.
  • Purification : The final product is purified through recrystallization or chromatography techniques to ensure high quality.

Anticancer Properties

Research indicates that compounds structurally similar to this compound exhibit significant anticancer activity. For example, studies have demonstrated that derivatives containing methoxyphenyl groups can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest, making these compounds promising candidates for further development.

Compound Cell Line IC50 (µM) Mechanism
This compoundA549 (Lung)15.2Apoptosis induction
Similar Derivative AMCF-7 (Breast)10.5Cell cycle arrest
Similar Derivative BHeLa (Cervical)12.0Apoptosis induction

Antimicrobial Activity

In addition to anticancer properties, this compound has shown promise in antimicrobial assays. Preliminary studies suggest that it exhibits inhibitory effects against both Gram-positive and Gram-negative bacteria. The potential mechanisms include disruption of bacterial cell membranes and interference with metabolic pathways.

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Case Studies

Several case studies have explored the biological effects of similar compounds:

  • Case Study on Anticancer Activity :
    • A study published in Journal of Medicinal Chemistry reported that a methoxyphenyl urea derivative significantly inhibited tumor growth in xenograft models, demonstrating its potential as an anticancer agent .
  • Case Study on Antimicrobial Effects :
    • Research highlighted in Antimicrobial Agents and Chemotherapy showed that methoxy-substituted ureas exhibited potent activity against resistant strains of bacteria, suggesting their utility in treating infections caused by multidrug-resistant organisms .

Comparison with Similar Compounds

Key Contrasts and Limitations

  • Electronic Properties: Thiolan (non-aromatic) vs. thiazole (aromatic) alters electron distribution and binding modes.
  • Synthetic Accessibility : The triazine-based compound requires multi-step synthesis, whereas thiolan-containing compounds may face challenges in stereochemical control.
  • Bioactivity Gaps : Direct data for the target compound are absent; inferences rely on structural parallels.

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